RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE
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Overview
Description
RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is an organometallic compound . It can be used as a catalyst .
Molecular Structure Analysis
The molecular formula of this compound is C20H26Cl2SiZr . It consists of a zirconium atom bonded to two 4,5,6,7-tetrahydro-1-indenyl ligands and two chloride ions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 456.6 g/mol . Other physical and chemical properties such as melting point or optical activity are not available in the retrieved data.Scientific Research Applications
Polymerization Catalyst
Ethylene Polymerization : Fernando C. Franceschini et al. (2009) reported that rac-dimethylsilylenebis(indenyl)zirconium dichloride, when supported on commercial methyl aluminoxane modified silica (SMAO), acts as an effective catalyst in ethylene polymerization. The catalysts, especially at higher zirconium loadings, lead to polymers with lower crystallinity and higher molar masses compared to those produced by the homogeneous catalyst, suggesting the presence of multiple active sites in the supported systems Franceschini et al., 2009.
Stereo-Specific Propylene Polymerizations : Research by J. Ewen et al. (1987) on metallocene catalysts, including zirconium analogues, highlighted their role in Ziegler-Natta propylene polymerizations. They found that these catalysts are critical in producing high molecular weight isotactic polypropylene, a significant advancement over titanium-based systems that were unstable at conventional polymerization temperatures Ewen et al., 1987.
High Molecular Weight Isotactic Polypropene Elastomers : A study by J. Kukral et al. (2000) introduced new asymmetric ansa-zirconocene dichlorides, including rac-[dimethylsilylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride variants, for the polymerization of propene. These catalysts produced high yields of high molecular weight isotactic polypropene, pointing towards their efficiency and potential for creating elastomeric materials Kukral et al., 2000.
Ligand Effects on Catalysis
Ligand Structural Effects : The work of Alexander Vogel et al. (1997) on ansa-bis(indenyl) dimethylamido zirconocenes, including structures related to rac-dimethylsilylenebis(indenyl)zirconium dichloride, discusses the impact of ligand structures on the catalytic activity. They found that the η5-coordination of π-aromatic ligand systems affects the reactivity and efficiency of the catalyst in polymerization processes Vogel et al., 1997.
Advanced Polymeric Materials
Polymerizable Hindered Amine Light Stabilizers : M. Auer et al. (2004) explored the synthesis of polymerizable hindered amine light stabilizers using a Wittig reaction and their copolymerization with ethylene using a rac-[dimethylsilylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium dichloride/methylalumoxane catalyst system. This research indicates the versatility of the catalyst in incorporating functional groups into polymers, enhancing their stability and performance Auer et al., 2004.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE is organic reactions . This compound is widely used as a catalyst in various organic reactions .
Mode of Action
As a catalyst, this compound interacts with its targets by accelerating the rate of chemical reactions without being consumed in the process . It exhibits high catalytic activity, selectivity, and stability .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- Polymerization of olefins
- Diastereoselective intramolecular olefin alkylations
- Asymmetric carbomagnesiation
- Reduction of esters to alcohols
- Enantioselective synthesis of allylic amines
Pharmacokinetics
It’s important to note that the compound should be handled with care to avoid eye and skin contact and avoid breathing vapor .
Result of Action
The result of the compound’s action is the acceleration of various organic reactions, leading to the production of desired products in a more efficient and selective manner .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of RAC-DIMETHYLSILYLENEBIS(4,5,6,7-TETRAHYDRO-1-INDENYL)ZIRCONIUM(IV) DICHLORIDE can be achieved through the reaction of zirconocene dichloride with two equivalents of 4,5,6,7-tetrahydro-1-indenyllithium and one equivalent of dimethylsilylene. The reaction can be carried out under an inert atmosphere with the use of a suitable solvent.", "Starting Materials": [ "Zirconocene dichloride", "4,5,6,7-tetrahydro-1-indenyllithium", "Dimethylsilylene" ], "Reaction": [ "Under an inert atmosphere, dissolve zirconocene dichloride in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.", "Add two equivalents of 4,5,6,7-tetrahydro-1-indenyllithium to the reaction mixture and stir for several hours at room temperature.", "Add one equivalent of dimethylsilylene to the reaction mixture and stir for several more hours.", "Quench the reaction by adding water and extract the product with a suitable organic solvent such as dichloromethane.", "Purify the product by column chromatography or recrystallization." ] } | |
CAS No. |
126642-97-5 |
Molecular Formula |
C20H26Cl2SiZr |
Molecular Weight |
456.637 |
IUPAC Name |
dichlorozirconium;dimethyl-bis(4,5,6,7-tetrahydroinden-1-yl)silane |
InChI |
InChI=1S/C20H26Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h11-14H,3-10H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
JIDPAXDFEUYEHT-UHFFFAOYSA-L |
SMILES |
C[Si](C)([C]1[CH][CH][C]2[C]1CCCC2)[C]3[CH][CH][C]4[C]3CCCC4.Cl[Zr]Cl |
Origin of Product |
United States |
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